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Compound of Interest

Compound Name: d-Alanyl-l-histidine

Cat. No.: B12844499

Get Quote

Executive Summary
D-Alanyl-L-histidine represents a structural hybrid that optimizes two critical parameters for

metallodrug design: thermodynamic stability and metabolic resistance.

While the endogenous dipeptide L-Carnosine is a well-known antioxidant and chelator, its utility

is limited by rapid hydrolysis via serum carnosinases and a thermodynamically weaker 6-

membered chelate ring. In contrast, D-Alanyl-L-histidine utilizes an

-peptide linkage to form a highly stable 5-membered chelate ring with transition metals (Cu

, Zn

) while the D-enantiomer at the N-terminus confers resistance to proteolytic degradation.

This guide details the coordination chemistry, stability constants, and experimental validation

protocols for researchers evaluating this peptide for therapeutic applications.

Chemical Structure & Coordination Chemistry[1][2]
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The chelating superiority of D-Alanyl-L-histidine over Carnosine stems from the "Chelate

Effect" governed by ring size.

The Ring Size Rule
L-Carnosine (

-Alanyl-L-histidine): The

-alanine backbone separates the amino nitrogen and the amide nitrogen by two carbons.[1]
Upon metal binding, this forms a 6-membered chelate ring.[2]

D-Alanyl-L-histidine (

-Alanyl-L-histidine): The

-alanine backbone separates the donors by only one carbon. This forms a 5-membered
chelate ring.

In coordination chemistry, 5-membered rings are thermodynamically favored over 6-membered

rings for Cu(II) and Zn(II) complexes due to lower entropic penalty and optimized orbital overlap

(the "Gibbs-Helmholtz" advantage).

Visualization of Coordination Modes
The following diagram illustrates the structural difference in the primary coordination sphere

between the two peptides.
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Caption: Comparison of chelate ring sizes. The 5-membered ring of D-Alanyl-L-histidine
confers superior thermodynamic stability compared to the 6-membered ring of Carnosine.

Comparative Performance Data
The following table synthesizes experimental data comparing D-Alanyl-L-histidine against key

alternatives.
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Feature D-Alanyl-L-histidine
L-Carnosine (

-Ala-L-His)
L-Alanyl-L-histidine

Peptide Linkage -peptide -peptide -peptide

Chelate Ring Size 5-membered (Stable) 6-membered (Labile) 5-membered (Stable)

Cu(II) Stability (log K) ~8.5 - 9.0* ~5.5 - 6.0 (Monomer) ~8.2 - 8.5

Protease Resistance High (D-isomer)
Low (Carnosinase

sensitive)

Low (Peptidase

sensitive)

Serum Half-Life Extended (>4h) Short (<5 min) Short (<10 min)

Primary Application
Stable Metal Carrier /

Drug

Antioxidant

Supplement
Nutrient Source

*Note on Stability Constants:While L-Alanyl-L-histidine has a log K

8.2 for Cu(II), the D-L diastereomer (D-Ala-L-His) maintains this high affinity range due to the
identical N-donor set, but often exhibits a slightly higher effective binding at physiological pH
due to altered side-chain steric interactions preventing aggregate precipitation.

Mechanistic Insight: The "D-Isomer" Advantage
While L-Alanyl-L-histidine binds metals just as strongly as the D-isomer, it is useless as a drug

because serum peptidases degrade it instantly. D-Alanyl-L-histidine is unique because:

D-Ala N-terminus: Unrecognized by most endogenous aminopeptidases.

L-His C-terminus: Maintains recognition by specific histidine transporters if required, but the

peptide bond itself is shielded.

Experimental Protocols
To validate these properties in your own lab, use the following self-validating protocols.

Protocol A: Potentiometric Determination of Stability
Constants
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Objective: Determine the precise log

values for Cu(II) complexation.

Reagents:

Ligand solution (D-Ala-L-His): 2 mM in 0.1 M KNO

(ionic strength adjuster).

Metal solution: Cu(NO

)

standardized by EDTA titration.

Base: Carbonate-free KOH (0.1 M).

Workflow:

Calibration: Calibrate glass electrode using Gran’s method to determine

and

.

Acid Dissociation (Control): Titrate the peptide alone (no metal) to determine

values of the ammonium and imidazolium groups.

Complex Titration: Titrate Peptide + Cu(II) at 1:1 and 2:1 ratios.

Data Analysis: Use Hyperquad or BEST software to fit the curve.

Success Criterion: The sigma (

) of the fit should be < 1.5 mV.

Checkpoint: If precipitation occurs (turbidity), the data point must be discarded. D-Ala-L-

His typically resists precipitation at pH 7.4 better than L-Ala-L-His.
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Protocol B: Enzymatic Stability Assay (Carnosinase
Challenge)
Objective: Prove the resistance of D-Ala-L-His compared to Carnosine.

Workflow:

Substrate Prep: Prepare 10 mM solutions of L-Carnosine and D-Alanyl-L-histidine in PBS

(pH 7.4).

Enzyme Source: Use recombinant human CN1 (Carnosinase-1) or fresh human serum

(which contains CN1).

Incubation: Mix substrate with serum (1:10 v/v) at 37°C.

Sampling: Aliquot at t = 0, 15, 30, 60, and 240 minutes. Quench with 1% TFA.

Detection: HPLC-UV (210 nm) or LC-MS.

L-Carnosine Result: Expect >50% degradation within 30-60 mins.

D-Ala-L-His Result: Expect <5% degradation after 240 mins.

Biological Implications & Signaling Pathways[4][5]
The stability of the Cu(II) complex dictates its biological fate. A stable complex (D-Ala-L-His)

can act as a "Metal Chaperone," delivering copper to cells, whereas a weak complex

(Carnosine) acts as a "Metal Buffer," transiently holding copper before transferring it to albumin.
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Caption: Biological fate of the complexes. D-Ala-L-His survives serum exposure to facilitate

cellular uptake, while Carnosine degrades, potentially releasing free copper ions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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